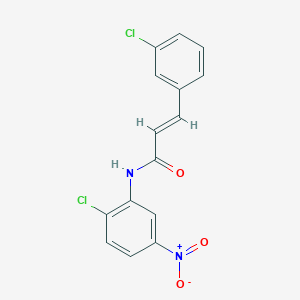![molecular formula C13H13NO4 B5701828 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5701828.png)
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide, also known as DMOAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOAA is a derivative of coumarin, a naturally occurring compound found in many plants, and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is still not fully understood, but it is believed to act as a potent antioxidant and anti-inflammatory agent. 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has also been shown to inhibit the activity of certain enzymes that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis. 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has also been shown to enhance the activity of certain enzymes that are involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, it also has some limitations, such as its instability in acidic conditions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide. One area of interest is the development of novel 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields, including medicinal chemistry, make it a compound of significant interest. Further research is needed to fully understand the mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide involves the reaction of 4-hydroxycoumarin with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with dimethyl sulfate to obtain 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide.
Applications De Recherche Scientifique
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is in the field of medicinal chemistry. 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Propriétés
IUPAC Name |
2-(4,7-dimethyl-2-oxochromen-5-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7-3-9(17-6-11(14)15)13-8(2)5-12(16)18-10(13)4-7/h3-5H,6H2,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRCCEBSHSYHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5701752.png)

![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)
![4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5701786.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)

![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5701801.png)
![methyl {4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5701805.png)



![2-[(4-bromo-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5701830.png)
![N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B5701832.png)
![N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine](/img/structure/B5701838.png)